Acetamide, N-(2,6-difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-
Description
The compound Acetamide, N-(2,6-difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]- is a thioacetamide derivative featuring a thieno[2,3-d]pyrimidine core. Its structure includes a 2,6-difluorophenyl group on the acetamide nitrogen and a 2-methyl-6-phenyl substitution on the fused thienopyrimidine ring. The compound’s design leverages fluorine substituents for enhanced metabolic stability and lipophilicity, while the thienopyrimidine core may facilitate interactions with biological targets like ion channels or enzymes .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS2/c1-12-24-20(28-11-18(27)26-19-15(22)8-5-9-16(19)23)14-10-17(29-21(14)25-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZYQTFVUZYSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126090 | |
| Record name | N-(2,6-Difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379244-86-7 | |
| Record name | N-(2,6-Difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379244-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Acetamide, N-(2,6-difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]- , is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 363.41 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to an acetamide moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thieno[2,3-d]pyrimidine ring.
- Introduction of the difluorophenyl group via electrophilic aromatic substitution.
- Coupling with the acetamide moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar acetamide derivatives. For instance, compounds bearing thieno[2,3-d]pyrimidine structures demonstrated significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 10 to 20 µM in certain cases .
Anticonvulsant Activity
Compounds with similar structural motifs have been reported to exhibit anticonvulsant properties. A study highlighted that derivatives of acetamides showed efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests. The most active compounds were found to interact with voltage-gated sodium channels, suggesting a mechanism related to neuronal excitability modulation .
Anti-inflammatory Effects
Research has also indicated that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit the expression of inflammatory markers such as iNOS and COX-2 in vitro, indicating potential for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of acetamide derivatives can be significantly influenced by their structural components:
- Substituents on the Phenyl Ring : The presence of electronegative groups like fluorine enhances potency by improving binding affinity to target proteins.
- Thieno[2,3-d]pyrimidine Core : Variations in this core structure can lead to changes in biological activity; for instance, modifications at the 4-position have been linked to increased anti-inflammatory effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 10.31 | |
| Compound B | Anticonvulsant | - | |
| Compound C | Anti-inflammatory | - |
Case Studies
- Antimicrobial Study : A synthesized derivative showed an MIC of 10.63 µM against Salmonella typhi, demonstrating its potential as an antibacterial agent.
- Anticonvulsant Efficacy : In animal models, specific acetamide derivatives exhibited significant protection against seizures induced by pentylenetetrazole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to Acetamide, N-(2,6-difluorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]- exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer therapeutics .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or receptors associated with cancer progression. For example, some studies suggest that they may act as inhibitors of the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers .
Agricultural Science
Herbicide Development
Acetamide derivatives have been explored for their potential as herbicides. The structural characteristics of this compound allow it to interact effectively with plant growth regulators and metabolic pathways in weeds. Research has demonstrated that certain acetamide compounds can inhibit the growth of specific weed species while being less harmful to crop plants .
Pesticidal Properties
In addition to herbicidal activity, some acetamides have shown promise as insecticides and fungicides. Their efficacy is attributed to their ability to disrupt physiological processes in pests and pathogens, leading to reduced survival rates and reproduction .
Material Science
Polymer Synthesis
Acetamide derivatives have also found applications in material science, particularly in the synthesis of polymers with specific functional properties. The incorporation of thieno[2,3-d]pyrimidine units into polymer backbones can enhance thermal stability and mechanical strength. These materials are being investigated for use in coatings, adhesives, and other industrial applications where durability is crucial .
Table 1: Summary of Applications and Findings
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Induces apoptosis; inhibits EGFR signaling |
| Agricultural Science | Herbicides | Effective against specific weed species |
| Insecticides/Fungicides | Disrupts physiological processes in pests | |
| Material Science | Polymers | Enhances thermal stability; improves mechanical strength |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
The nitrogen substituent on the acetamide moiety significantly influences physicochemical and biological properties:
- Target compound : 2,6-Difluorophenyl group (electron-withdrawing, increases metabolic stability).
- Epirimil () : 3,4-Dimethoxyphenyl (electron-donating, enhances solubility but may reduce oxidative stability).
- Compound 5.6 () : 2,3-Dichlorophenyl (bulky, lipophilic; may improve membrane permeability).
Key Insight: Fluorine and chlorine substituents generally enhance bioavailability compared to methoxy or phenoxy groups due to reduced steric hindrance and improved passive diffusion .
Modifications on the Pyrimidine/Thienopyrimidine Core
- Target compound: 2-Methyl-6-phenylthieno[2,3-d]pyrimidine (rigid, planar structure for π-π interactions).
- Epirimil () : 2-Methyl-6-(pyridin-2-yl)pyrimidine (pyridine introduces hydrogen-bonding capability).
- Compound 577962-34-6 (): 3-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (additional alkyl groups may increase steric bulk and metabolic resistance).
Functional Impact: Thienopyrimidine cores (as in the target compound) exhibit greater rigidity and electronic delocalization compared to dihydropyrimidines, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Insight : Higher melting points in chlorinated derivatives (e.g., 5.6) correlate with stronger intermolecular forces .
Critical Analysis of Structural Trade-offs
- Advantages of Target Compound: Fluorine substituents enhance metabolic stability and bioavailability. Thienopyrimidine core offers superior π-stacking vs. dihydropyrimidines.
- Limitations: Synthetic yield and purity data are unreported. No direct bioactivity data available; reliance on analog extrapolation.
Q & A
Q. Example Procedure
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiolation | K₂CO₃, DMF, 80°C, 12 h | 60–80% | >95% | |
| Coupling | EDCI/HOBt, NMP, 120°C, 16 h | 31–85% | >90% |
What analytical techniques are standard for characterizing this compound?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent connectivity and detect tautomeric forms (e.g., NH peaks at δ 10.08–12.50 ppm in DMSO-d₆) .
- Mass Spectrometry (ESI-TOF) : Verification of molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21–453.6) .
- Elemental Analysis : Validation of C, H, N, S content (e.g., C: 45.29% observed vs. 45.36% calculated) .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Critical factors include:
- Solvent Selection : Polar aprotic solvents (NMP, DMF) enhance reactivity in coupling steps .
- Temperature Control : Heating at 120°C for 16 h maximizes cross-coupling efficiency without decomposition .
- Catalyst Use : Fused sodium acetate in ethanol improves nucleophilic substitution kinetics (e.g., 85% yield in refluxing ethanol) .
Q. Data-Driven Optimization Example
| Condition Adjustment | Yield Improvement | Purity Change | Reference |
|---|---|---|---|
| NMP instead of DMF | +15% | +5% | |
| Extended reaction time (24 h vs. 16 h) | +10% | No change |
How should researchers address discrepancies in NMR data between synthesized batches?
Advanced Research Question
Contradictions in spectral data (e.g., NH peak shifts) may arise from:
- Tautomerism : Thienopyrimidine NH groups exhibit keto-enol tautomerism, altering δ values .
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.2–0.5 ppm .
- Impurities : Residual solvents (e.g., DMF) or byproducts may obscure peaks; use of deuterated solvents and gradient NMR can resolve this .
Q. Case Study
| Batch | NH Peak (δ, ppm) | Probable Cause | Resolution |
|---|---|---|---|
| A | 12.50 (br. s) | Enol tautomer | Repeat in CDCl₃ |
| B | 10.10 (s) | Keto tautomer | Confirm with 2D NMR |
What strategies exist for evaluating structure-activity relationships (SAR) in analogs?
Advanced Research Question
SAR studies focus on:
- Substituent Variation : Modify fluorophenyl, methyl, or thienopyrimidine groups to assess bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
